dimethyl 2H-azirine-2,3-dicarboxylate
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Overview
Description
Dimethyl 2H-azirine-2,3-dicarboxylate is a nitrogen-containing heterocyclic compound characterized by a three-membered ring structure. This compound is notable for its high ring strain and electrophilic nature, making it a valuable intermediate in organic synthesis . The presence of an electrophilic C=N bond in the azirine ring allows it to readily undergo addition reactions with various nucleophiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2H-azirine-2,3-dicarboxylate can be synthesized through several methods. One common approach involves the oxidative cyclization of enamine derivatives . Another method is the decomposition of vinyl azides, which provides a general synthetic route to 2H-azirines under mild conditions . Additionally, the ring contraction of isoxazole derivatives and the radical addition/cyclization of alkynes are also employed in the synthesis of 2H-azirines .
Industrial Production Methods
Industrial production of this compound typically involves the use of readily available starting materials and optimized reaction conditions to ensure high yields and purity. The use of triethylamine as a promoter in oxidative cyclodimerization reactions has been shown to be effective in producing pyrimidine-4,6-dicarboxylates from 2H-azirine-2-carboxylates .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2H-azirine-2,3-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrimidine derivatives.
Reduction: Reduction reactions can convert the azirine ring to aziridine derivatives.
Substitution: Nucleophilic substitution reactions are common due to the electrophilic nature of the C=N bond.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as alcohols, thiols, phosphites, primary and secondary amines, and NH-heterocycles . Reaction conditions often involve mild temperatures and the presence of catalysts or promoters like triethylamine .
Major Products Formed
Major products formed from reactions with this compound include pyrimidine-4,6-dicarboxylates, aziridines, and pyrrole derivatives .
Scientific Research Applications
Dimethyl 2H-azirine-2,3-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl 2H-azirine-2,3-dicarboxylate involves the nucleophilic addition to the electrophilic C=N bond in the azirine ring . This addition leads to the formation of aziridine intermediates, which can undergo further transformations depending on the reaction conditions and reagents used . The generation of azomethine ylides and their subsequent 1,3-dipolar cycloaddition to other azirine molecules is a key step in many reactions involving this compound .
Comparison with Similar Compounds
Dimethyl 2H-azirine-2,3-dicarboxylate is unique due to its high ring strain and electrophilic nature, which make it highly reactive and versatile in organic synthesis . Similar compounds include:
3-aryl-2H-azirine-2-carboxylates: These compounds also possess a three-membered azirine ring and are used in similar synthetic applications.
2H-azirine-2-carboxamides: These derivatives are more soluble in aqueous media and are used in different biological applications.
This compound stands out due to its specific reactivity and the range of products it can form, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
16504-44-2 |
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Molecular Formula |
C6H7NO4 |
Molecular Weight |
157.12 g/mol |
IUPAC Name |
dimethyl 2H-azirine-2,3-dicarboxylate |
InChI |
InChI=1S/C6H7NO4/c1-10-5(8)3-4(7-3)6(9)11-2/h3H,1-2H3 |
InChI Key |
DUBXSWJSUSKMJU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(=N1)C(=O)OC |
Origin of Product |
United States |
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